molecular formula C26H33ClN2O5 B1671349 Anseculin hydrochloride

Anseculin hydrochloride

Cat. No.: B1671349
M. Wt: 489.0 g/mol
InChI Key: XMONKHCPLIYQCY-UHFFFAOYSA-N
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Description

Ensaculin hydrochloride is a compound belonging to the coumarin family, which has been researched extensively for its potential therapeutic effects, particularly in the treatment of dementia. It is known for its unique pharmacodynamic profile, acting on multiple neurotransmitter systems. Ensaculin hydrochloride has shown promising memory-enhancing and neuroprotective effects in various preclinical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ensaculin hydrochloride involves several key steps. One of the primary methods includes the Pechmann reaction, where 2-methoxy-hydroquinone reacts with 2-methyl-3-oxobutanoic acid ethyl ester in the presence of 75% sulfuric acid to form 6-hydroxy-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one. This intermediate is then condensed with a piperazine derivative to yield the final product .

Industrial Production Methods: Industrial production of ensaculin hydrochloride typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Ensaculin hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying coumarin derivatives and their reactions.

    Biology: Research has focused on its neuroprotective effects and its ability to enhance memory in animal models.

    Medicine: Ensaculin hydrochloride is being investigated as a potential treatment for dementia and other neurodegenerative disorders. .

    Industry: Its unique properties make it a valuable compound for developing new therapeutic agents.

Comparison with Similar Compounds

  • Enciprazine
  • Mafoprazine
  • BMY-14802
  • Azaperone
  • Fluanisone

Comparison: Ensaculin hydrochloride is unique due to its multitransmitter approach, acting on various receptor systems. Unlike other compounds, it combines weak NMDA antagonism with serotonin 5-HT1A agonism, providing a broader spectrum of neuroprotective and memory-enhancing effects . This makes it a promising candidate for treating dementia and other neurodegenerative disorders.

Properties

Molecular Formula

C26H33ClN2O5

Molecular Weight

489.0 g/mol

IUPAC Name

7-methoxy-6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]-3,4-dimethylchromen-2-one;hydrochloride

InChI

InChI=1S/C26H32N2O5.ClH/c1-18-19(2)26(29)33-23-17-24(31-4)25(16-20(18)23)32-15-7-10-27-11-13-28(14-12-27)21-8-5-6-9-22(21)30-3;/h5-6,8-9,16-17H,7,10-15H2,1-4H3;1H

InChI Key

XMONKHCPLIYQCY-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OCCCN3CCN(CC3)C4=CC=CC=C4OC)OC)C.Cl

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OCCCN3CCN(CC3)C4=CC=CC=C4OC)OC)C.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-methoxy-6-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)3,4-dimethyl-2H-1-benzopyran-2-one
Ensaculin
ensaculin hydrochloride
KA-672

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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